[5-Chloro-2-(2-hydroxyethoxy)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-hydroxyethoxy)phenylmethanone: is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet light. This compound is characterized by the presence of a chloro group, a hydroxyethoxy group, and a phenyl group attached to a methanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone typically involves the reaction of 5-chloro-2-hydroxybenzophenone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxy group on the ethylene oxide, resulting in the formation of the hydroxyethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols.
- Substitution products include amines and thiols derivatives.
Scientific Research Applications
Chemistry:
- Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light.
- Acts as an intermediate in the synthesis of other complex organic molecules.
Biology:
- Studied for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells.
Medicine:
- Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammation.
Industry:
- Used in the production of UV-blocking agents in sunscreens and other cosmetic products.
- Employed in the manufacture of coatings and adhesives that require UV stability.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone involves its ability to absorb UV light and undergo photochemical reactions. Upon absorption of UV light, the compound can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can interact with cellular components, leading to cell damage or death. This property is exploited in photodynamic therapy for cancer treatment.
Comparison with Similar Compounds
Benzophenone: Lacks the chloro and hydroxyethoxy groups but shares the core structure.
4-Chlorobenzophenone: Similar structure but with the chloro group in a different position.
2-Hydroxy-4-methoxybenzophenone: Contains a hydroxy and methoxy group instead of hydroxyethoxy.
Uniqueness:
- The presence of both chloro and hydroxyethoxy groups in 5-Chloro-2-(2-hydroxyethoxy)phenylmethanone provides unique chemical properties, such as enhanced reactivity and the ability to form hydrogen bonds.
- Its ability to absorb UV light makes it particularly useful in applications requiring UV stability and protection.
Properties
CAS No. |
51337-23-6 |
---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
[5-chloro-2-(2-hydroxyethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13ClO3/c16-12-6-7-14(19-9-8-17)13(10-12)15(18)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
InChI Key |
PAUSHLAYJHEEHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.